molecular formula C8H9BrS B13588264 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

Cat. No.: B13588264
M. Wt: 217.13 g/mol
InChI Key: JJYGULMUAXUVLR-UHFFFAOYSA-N
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Description

2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is a heterocyclic compound that contains a thiophene ring fused with a cyclopentane ring. The presence of a bromomethyl group at the 2-position of the thiophene ring makes it a versatile intermediate in organic synthesis. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene typically involves the bromination of a suitable precursor. One common method involves the bromination of 5,6-dihydro-4H-cyclopenta[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.

    Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. In reduction reactions, the bromine atom is removed or the thiophene ring is hydrogenated .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

InChI

InChI=1S/C8H9BrS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5H2

InChI Key

JJYGULMUAXUVLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)CBr

Origin of Product

United States

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